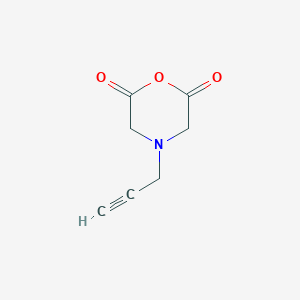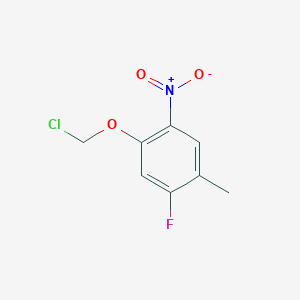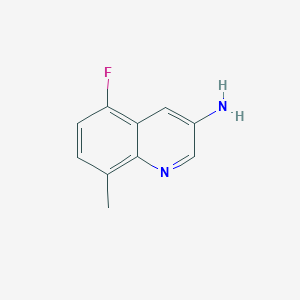
5-Fluoro-8-methylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-8-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methylquinolin-3-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of a fluorine atom on a quinoline precursor. For example, the synthesis can start with 8-methylquinoline, which undergoes fluorination at the 5-position using a fluorinating agent such as Selectfluor. The reaction conditions typically involve the use of a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of fluorinated quinolines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-8-methylquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential use in developing new drugs for treating infections and other diseases.
Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Fluoro-8-methylquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial, anticancer, or other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroquinoline: Lacks the methyl group at the 8-position.
8-Methylquinoline: Lacks the fluorine atom at the 5-position.
5,8-Difluoroquinoline: Contains an additional fluorine atom at the 8-position.
Uniqueness
5-Fluoro-8-methylquinolin-3-amine is unique due to the presence of both a fluorine atom at the 5-position and a methyl group at the 8-position. This specific substitution pattern can enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H9FN2 |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
5-fluoro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8/h2-5H,12H2,1H3 |
Clé InChI |
UCZUGYXKLLWVMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)F)C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


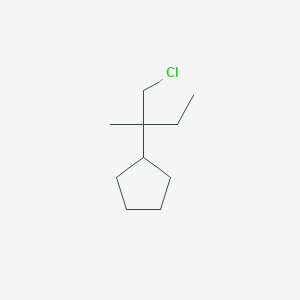
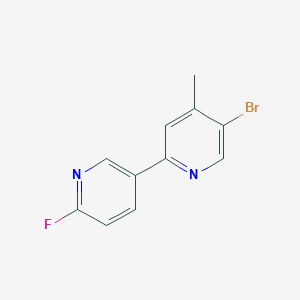
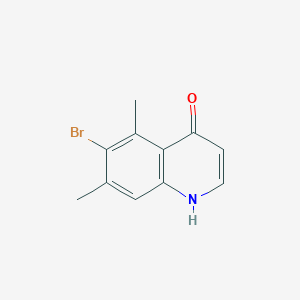
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
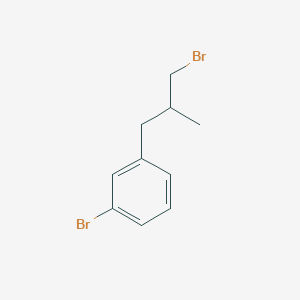
![1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)
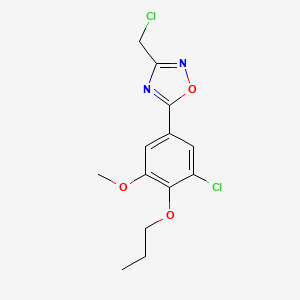
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)

